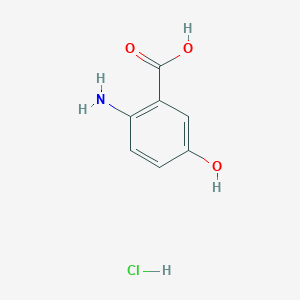
5-Hydroxyanthranilic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxyanthranilic acid hydrochloride is a derivative of 5-Hydroxyanthranilic acid, which is a metabolite of tryptophan. This compound is known for its role in various biochemical pathways, particularly in the kynurenine pathway, which is involved in the metabolism of tryptophan. It has been studied for its potential neurotoxic effects and its involvement in oxidative stress and neuronal death .
準備方法
Synthetic Routes and Reaction Conditions
5-Hydroxyanthranilic acid can be synthesized through the hydroxylation of anthranilic acid. The reaction typically involves the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective hydroxylation at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, 5-Hydroxyanthranilic acid is often produced through microbial fermentation. Specific strains of microorganisms, such as Nocardia opaca, are used to metabolize anthranilic acid, leading to the formation of 5-Hydroxyanthranilic acid as an intermediate. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
化学反応の分析
Types of Reactions
5-Hydroxyanthranilic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinic acid, a known neurotoxin.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled pH and temperature conditions.
Major Products Formed
Quinolinic acid: Formed through oxidation.
Various derivatives: Formed through reduction and substitution reactions.
科学的研究の応用
5-Hydroxyanthranilic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and other aromatic compounds.
Biology: Studied for its role in the kynurenine pathway and its effects on neuronal cells.
Medicine: Investigated for its potential neurotoxic effects and its involvement in oxidative stress.
Industry: Used in the production of photosensitive paper and other industrial applications
作用機序
The mechanism of action of 5-Hydroxyanthranilic acid hydrochloride involves its role in the kynurenine pathway. It generates oxidative stress and induces neuronal death via the activation of the p38 signaling pathway. This pathway is crucial in the regulation of cellular responses to stress and inflammation. The compound’s neurotoxic effects are mediated through the generation of reactive oxygen species (ROS) and the activation of cell death signaling pathways .
類似化合物との比較
Similar Compounds
- 3-Hydroxyanthranilic acid
- 3-Hydroxykynurenine
- Quinolinic acid
Comparison
5-Hydroxyanthranilic acid hydrochloride is unique due to its specific hydroxylation pattern, which influences its reactivity and biological effects. Compared to 3-Hydroxyanthranilic acid and 3-Hydroxykynurenine, it has a distinct role in generating oxidative stress and activating specific signaling pathways. Quinolinic acid, another metabolite in the kynurenine pathway, is also neurotoxic but acts through different mechanisms involving NMDA receptor activation .
特性
CAS番号 |
2133-03-1 |
|---|---|
分子式 |
C7H8ClNO3 |
分子量 |
189.59 g/mol |
IUPAC名 |
2-amino-5-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,9H,8H2,(H,10,11);1H |
InChIキー |
LBPNOPBEVPRCKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


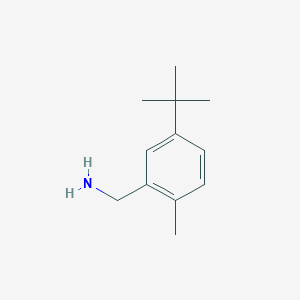
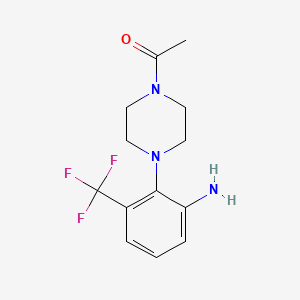
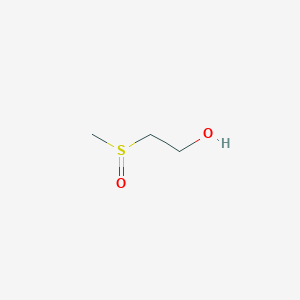

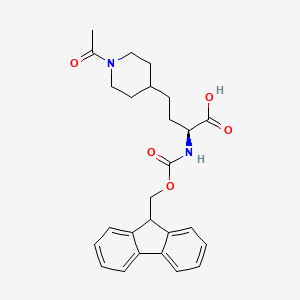
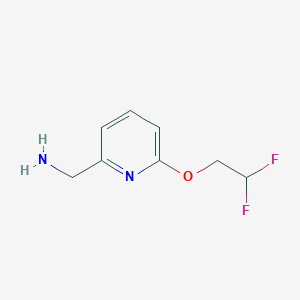

![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
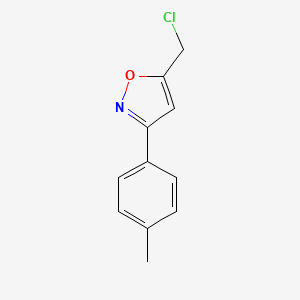



![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)
